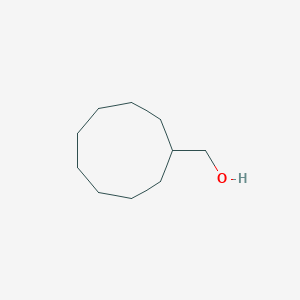
Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 4-(Carboxymethyl)-5-methylisoxazole-3-carboxylic acid
Reduction: 4-(Aminomethyl)-5-methylisoxazole-3-carboxylate
Substitution: 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
科学的研究の応用
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- Ethyl 4-(methoxymethyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(aminomethyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(carboxymethyl)-5-methylisoxazole-3-carboxylate
Uniqueness
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
特性
IUPAC Name |
ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)7-6(4-10)5(2)13-9-7/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVVBUYONQOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776804 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157170-96-2 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)




![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)


![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)


